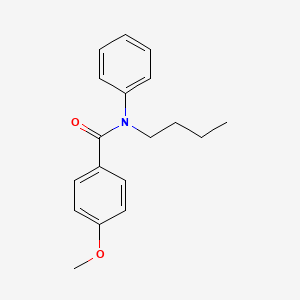

N-butyl-4-methoxy-N-phenylbenzamide

Description

N-Butyl-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with a methoxy group at the para position (C4) and two distinct N-substituents: a butyl chain and a phenyl ring. This compound’s structural features confer unique physicochemical properties, such as moderate lipophilicity (due to the butyl group) and electronic effects (from the methoxy group), making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-butyl-4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-14-19(16-8-6-5-7-9-16)18(20)15-10-12-17(21-2)13-11-15/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPSRWWSMBNMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with butylamine and phenylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-butyl-4-methoxy-N-phenylbenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: N-butyl-4-methoxy-N-phenylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor studies.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Substituent Position : The para-methoxy group in the target compound enhances resonance stabilization compared to ortho-substituted analogs (e.g., N-butyl-2-methoxy-N-phenylbenzamide), which exhibit steric hindrance and reduced electronic conjugation .

- Core Modifications : Unlike thiazole- or triazole-containing benzamides (e.g., ), the absence of heterocyclic rings in the target compound simplifies synthesis but may limit bioactivity in certain pathways .

Q & A

Q. What are the optimal synthetic routes for N-butyl-4-methoxy-N-phenylbenzamide, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with N-butyl-N-phenylamine using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for minimizing side reactions. Purification via column chromatography or recrystallization improves purity. Hazard assessments, including mutagenicity screening (e.g., Ames testing), should precede scale-up .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% ideal).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₂₃NO₂).

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

Given structural similarities to mutagenic anomeric amides , use fume hoods, nitrile gloves, and lab coats. Conduct Ames II testing to evaluate mutagenicity. Store the compound in airtight containers at –20°C to prevent decomposition. Refer to Prudent Practices in the Laboratory for waste disposal guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, methoxy position) influence biological activity?

- Alkyl Chain : Elongating the N-butyl group may enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Comparative studies using logP calculations and in vitro assays (e.g., MIC for antimicrobial activity) are recommended .

- Methoxy Position : Para-substitution (as in 4-methoxy) often enhances electron-donating effects, stabilizing amide bonds. Ortho/meta analogs can be synthesized and tested via kinase inhibition assays to evaluate structure-activity relationships (SAR) .

Q. What computational approaches predict the reactivity and stability of this compound?

- DFT Calculations : Model transition states for hydrolysis or oxidation pathways. Gaussian or ORCA software can optimize geometries and calculate activation energies .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to assess stability. Tools like GROMACS are suitable for modeling degradation kinetics .

Q. How can contradictions in reported biological activity data be resolved?

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

- Dose-Response Curves : Compare EC₅₀ values across studies to identify outlier conditions.

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., R/Bioconductor) to account for variability .

Q. What are the mechanistic pathways for degradation, and how can stability be enhanced?

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions. Monitor via HPLC at pH 2–12.

- Oxidation : Use H₂O₂ or cytochrome P450 assays to identify oxidative metabolites.

- Stabilization : Co-solvents (e.g., PEG 400) or lyophilization in inert atmospheres (N₂/Ar) reduce degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.